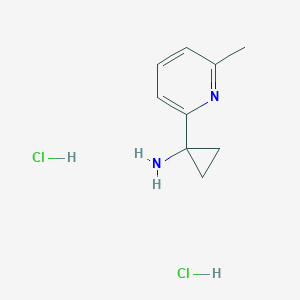
1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring attached to a pyridine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with cyclopropylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropane ring or the pyridine ring can be targeted.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Scientific Research Applications
1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems in the brain .
Comparison with Similar Compounds
1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride can be compared with other similar compounds, such as:
1-(6-Methylpyridin-2-yl)propan-2-amine: This compound has a similar pyridine ring but differs in the side chain structure.
6-Methyl-2-pyridinecarboxaldehyde: This is a precursor in the synthesis of the target compound and shares the pyridine ring structure.
Cyclopropylamine: This compound is used in the synthesis and shares the cyclopropane ring structure.
Properties
Molecular Formula |
C9H14Cl2N2 |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-7-3-2-4-8(11-7)9(10)5-6-9;;/h2-4H,5-6,10H2,1H3;2*1H |
InChI Key |
SNAAUQRRODPERP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2(CC2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



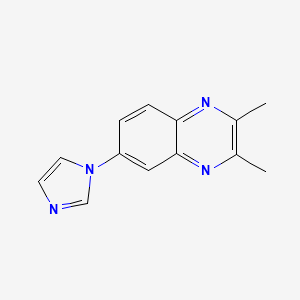
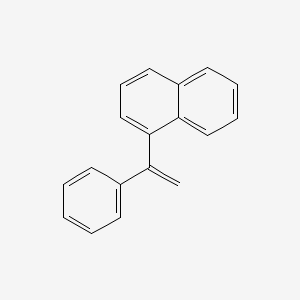
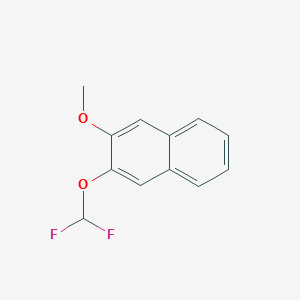
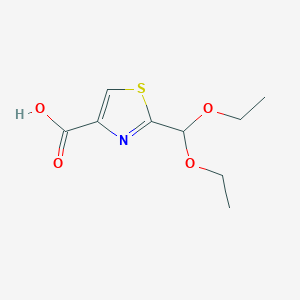
![7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B15067355.png)
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15067360.png)
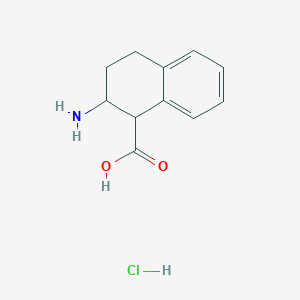

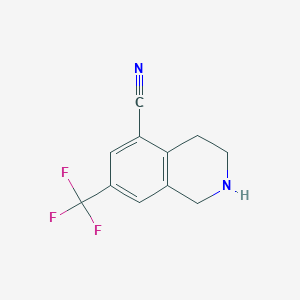
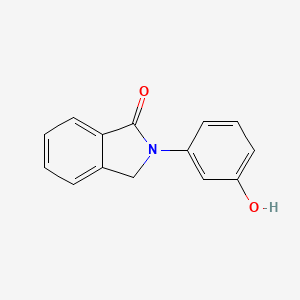

![1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B15067426.png)

